molecular formula C4H7Cl2N3 B138373 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride CAS No. 135206-76-7

3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride

Cat. No.: B138373
CAS No.: 135206-76-7
M. Wt: 168.02 g/mol
InChI Key: KISIDCUHOLGEPR-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride typically involves the chloromethylation of 1-methyl-1H-1,2,4-triazole. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to yield reduced triazole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azido, thiocyanato, or amino derivatives of the triazole.

    Oxidation Products: Oxidized forms of the triazole, such as triazole N-oxides.

    Reduction Products: Reduced triazole derivatives with altered electronic properties.

Scientific Research Applications

3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antifungal and antibacterial agents.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals, contributing to the development of new materials and products.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research.

Comparison with Similar Compounds

  • 3-(Chloromethyl)-1-methylpiperidine hydrochloride
  • 3-(Chloromethyl)pyridine hydrochloride
  • 3-(Chloromethyl)-5-methyl-1H-pyrazole hydrochloride

Comparison: 3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is unique due to its triazole ring structure, which imparts distinct electronic and steric properties compared to other chloromethylated compounds. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific reactivity profiles.

Properties

IUPAC Name

3-(chloromethyl)-1-methyl-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3.ClH/c1-8-3-6-4(2-5)7-8;/h3H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISIDCUHOLGEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

(1-methyl-1H-1,2,4-triazol-3-yl)methanol (0.25 g, 2.2 mmol) was dissolved in 10 mL of SOCl2 and refluxed for 2 hours. The mixture was evaporated to dryness and coevaporated with toluene. The resulting white solid (0.2 g) was used in the next step without further purification.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To thionyl chloride (8.0 ml) was gradually added at 0° C. 3-hydroxymethyl-1-methyl-1H-1,2,4-triazole (0.60 g), which was refluxed for 3 hours. The reaction mixture was concentrated under reduced pressure, to which was added diethyl ether. Resulting powder was crystallized from a mixture of ethanol and diethyl ether to give 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride (1.0 g) as colorless needles, m.p. 69°-70° C.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride
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3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride
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3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride
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3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride
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3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride
Reactant of Route 6
3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride

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